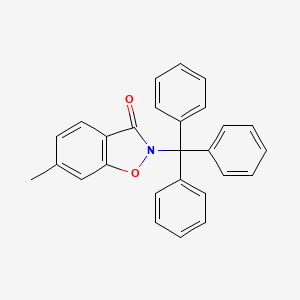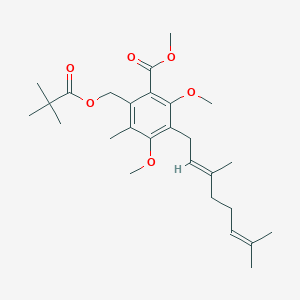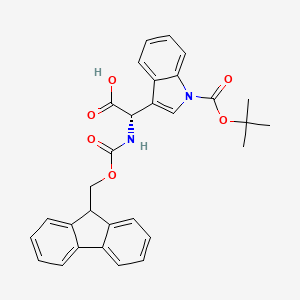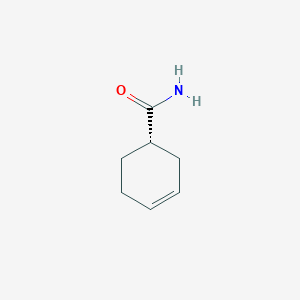
1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound characterized by the presence of an indole ring substituted with a sulfonyl group and a carbaldehyde group
Méthodes De Préparation
The synthesis of 1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methylphenylsulfonyl chloride followed by a series of reactions to introduce the indole and carbaldehyde functionalities. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations. Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Des Réactions Chimiques
1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s reactivity and applications.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogenation catalysts, halogenating agents, and organometallic reagents.
Applications De Recherche Scientifique
1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:
1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine: This compound shares the sulfonyl and nitro groups but differs in the core structure, which affects its reactivity and applications.
1-((4-Methyl-3-nitrophenyl)sulfonyl)-3-nitro-5-nitroso-1,3,5-triazinane:
Propriétés
Formule moléculaire |
C16H12N2O5S |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1-(4-methyl-3-nitrophenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H12N2O5S/c1-11-6-7-13(8-16(11)18(20)21)24(22,23)17-9-12(10-19)14-4-2-3-5-15(14)17/h2-10H,1H3 |
Clé InChI |
XEGQDVDILIAHQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11832353.png)
![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)


![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)
![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)





